(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
CAS No.: 1417789-49-1
Cat. No.: VC21093088
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417789-49-1 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
| Standard InChI Key | TUIAJQPTVCSWOB-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Introduction
Chemical Identity and Properties
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a nitrogen-containing bicyclic compound featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. The compound is characterized by its stereochemically defined structure with specific configurations at the 1S and 6R positions, distinguishing it from related isomers.
Table 1: Chemical Identity and Physical Properties
| Property | Information |
|---|---|
| CAS Number | 1417789-49-1 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
| Standard InChIKey | TUIAJQPTVCSWOB-DTWKUNHWSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
| Appearance | White to yellow solid |
| Purity | Typically available at ≥98% |
These fundamental properties establish the chemical identity of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane and provide essential information for researchers working with this compound .
Structural Characteristics
The structural framework of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane features a distinctive bicyclic arrangement consisting of a six-membered ring fused with a four-membered ring (cyclobutane). This [4.2.0] bicyclic system contains two nitrogen atoms at positions 3 and 7, with the Boc protecting group specifically attached to the nitrogen at position 3.
The stereochemistry of the compound is defined by the (1S,6R) configuration, which indicates specific three-dimensional orientations at the bridgehead carbon atoms. This stereochemical arrangement has significant implications for the compound's reactivity, binding properties, and potential applications in pharmaceutical development.
The four-membered cyclobutane ring introduces strain into the molecular system, which can enhance reactivity at specific positions. The Boc protecting group serves as a temporary masking agent for the nitrogen functionality, enabling selective chemical transformations during multistep synthesis procedures .
Applications in Research
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has garnered substantial interest in the scientific community due to its versatile applications in various research domains:
Medicinal Chemistry
The compound serves as an important building block in medicinal chemistry for the design and synthesis of novel pharmaceutical agents. Its unique bicyclic scaffold can be incorporated into more complex structures to explore structure-activity relationships in drug discovery programs.
Organic Synthesis
As a versatile synthetic intermediate, this compound enables access to structurally diverse molecular architectures. The protected nitrogen functionality allows for selective transformations while maintaining stereochemical integrity at critical positions .
Structure-Activity Relationship Studies
The well-defined stereochemistry of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane makes it valuable for investigating the impact of three-dimensional molecular arrangements on biological activity, particularly in the development of compounds targeting specific receptor systems.
Fragment-Based Drug Discovery
The compact bicyclic structure serves as an excellent fragment for fragment-based drug discovery approaches, where smaller molecular building blocks are assembled to create compounds with high binding affinity and selectivity for biological targets .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
When handling this compound, the following precautionary statements should be observed:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety guidelines are essential for responsible handling of the compound in laboratory settings .
Related Compounds and Isomers
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exists within a family of structurally related compounds, including several stereoisomers with different three-dimensional arrangements:
Table 2: Related Compounds and Isomers
| Compound | CAS Number | Description | Structural Relationship |
|---|---|---|---|
| (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane | 1417789-72-0 | Enantiomer of target compound | Mirror image stereochemistry |
| cis-3-Boc-3,7-diazabicyclo[4.2.0]octane | 1250993-51-1 | Geometric isomer | Different relative stereochemistry |
| (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane | 1932385-64-2 | Regioisomer | Boc group on N-7 instead of N-3 |
| (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane | 1251020-47-9 | Regio- and stereoisomer | Different stereochemistry and Boc position |
| 3,7-Diazabicyclo[4.2.0]octane | 63105-76-0 | Unprotected core structure | Lacks Boc protecting group |
Understanding the relationships between these compounds is crucial for researchers working with these scaffolds, as subtle stereochemical differences can significantly impact biological activity and chemical reactivity .
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